Ethyl 5-iodo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound characterized by a pyrrole ring with an iodine atom at the 5-position and an ethyl ester group at the 2-position. Its molecular formula is , and it is classified as a pyrrole derivative, which is notable for its diverse chemical reactivity and biological activities. The presence of the iodine atom enhances its electrophilic characteristics, making it a valuable intermediate in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like sodium borohydride for reduction processes .
Ethyl 5-iodo-1H-pyrrole-2-carboxylate exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. The compound's ability to interact with various biological targets suggests that it may influence multiple biochemical pathways, making it a candidate for further pharmaceutical development.
The mechanism of action involves interactions with specific biological targets through hydrogen bonding and π-π stacking due to its aromatic nature. This compound's pharmacokinetics indicate high gastrointestinal absorption and the ability to cross the blood-brain barrier, which enhances its therapeutic potential.
The synthesis of Ethyl 5-iodo-1H-pyrrole-2-carboxylate typically involves:
Industrial production may utilize continuous flow reactors for efficiency, along with purification methods such as recrystallization or chromatography .
Ethyl 5-iodo-1H-pyrrole-2-carboxylate serves multiple applications:
Research has indicated that Ethyl 5-iodo-1H-pyrrole-2-carboxylate interacts effectively with various biological systems. Studies highlight its role in modulating enzyme activity and influencing receptor interactions, which could lead to therapeutic applications in treating diseases such as cancer and infections .
| Compound Name | Key Features |
|---|---|
| Ethyl 3-pyrazolecarboxylate | Lacks iodine substitution; different reactivity |
| 5-Iodo-1H-pyrazole-3-carboxylic acid | Contains a carboxylic acid group; affects solubility |
| Ethyl 5-bromo-1H-pyrrole-2-carboxylate | Bromine instead of iodine; different reactivity |
| Methyl 5-bromo-1H-pyrrole-2-carboxylate | Methyl ester group; affects steric properties |
Ethyl 5-iodo-1H-pyrrole-2-carboxylate is unique due to its combination of an iodine atom and an ethyl ester group. This combination confers distinct chemical properties that enhance its utility in organic synthesis compared to other similar compounds. The presence of iodine allows for specific electrophilic substitutions that are not possible with other halogens like bromine or chlorine .
Pyrrole’s aromatic character, derived from resonance stabilization, makes it highly reactive toward electrophilic substitution. The electron-rich nature of the pyrrole ring directs electrophiles preferentially to the α-positions (2- and 5-positions), as attack at these sites yields more stable carbocation intermediates through delocalization across three resonance structures.
Iodination Mechanisms and Kinetics
The iodination of pyrrole derivatives, such as ethyl pyrrole-2-carboxylate, typically employs molecular iodine ($$I_2$$) in aqueous media. A kinetic study of pyrrole iodination at pH 7 revealed a second-order reaction with a rate constant of $$5000 \, \text{M}^{-1}\text{s}^{-1}$$ at 30°C and an activation energy of $$56.16 \, \text{kJ/mol}$$. The reaction proceeds via a two-step mechanism:
Reaction Conditions and Limitations
Traditional iodination requires mild conditions to avoid polymerization, a common side reaction in strongly acidic environments. For ethyl pyrrole-2-carboxylate, iodination at the 5-position is favored due to the electron-withdrawing effect of the ester group, which deactivates the adjacent 3-position.
| Parameter | Value |
|---|---|
| Rate constant (30°C) | $$5000 \, \text{M}^{-1}\text{s}^{-1}$$ |
| Activation energy | $$56.16 \, \text{kJ/mol}$$ |
| Half-life (30°C) | $$40 \, \text{seconds}$$ |
Palladium-catalyzed cross-coupling reactions enable precise introduction of iodine at the 5-position of pyrrole derivatives. These methods leverage aryl halides or pseudohalides as coupling partners, with palladium complexes facilitating carbon-iodine bond formation.
Catalytic Systems and Mechanisms
A widely used protocol involves the reaction of ethyl pyrrole-2-carboxylate with iodobenzene diacetate ($$PhI(OAc)2$$) in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and a base such as $$ \text{Na}2\text{CO}_3 $$ in dimethylformamide (DMF) at 80°C. The catalytic cycle proceeds through oxidative addition of the iodinating agent to palladium, followed by transmetalation and reductive elimination to yield the iodinated product.
Advantages Over Electrophilic Substitution
Photochemical methods for pyrrole functionalization remain underexplored but offer potential for radical-mediated iodination. Preliminary studies suggest that UV irradiation of pyrrole derivatives in the presence of $$I_2$$ and a photosensitizer (e.g., eosin Y) could generate iodinated products via a radical chain mechanism. However, no specific applications to ethyl 5-iodo-1H-pyrrole-2-carboxylate have been reported, highlighting an area for future research.
Flavin-dependent halogenases, such as RebH from Lechevalieria aerocolonigenes, catalyze regioselective iodination of aromatic substrates in nature. While these enzymes have been applied to indole and phenol derivatives, their use for pyrrole iodination is limited. Computational modeling suggests that engineered halogenases could accommodate pyrrole substrates by modifying active-site residues to stabilize the planar transition state.
The ester group at the 2-position of ethyl pyrrole-2-carboxylate exerts a strong directing effect, steering electrophiles to the 5-position. This regioselectivity arises from the electron-withdrawing nature of the ester, which reduces electron density at the 3- and 4-positions while leaving the 5-position relatively activated.
Strategies for Enhanced Selectivity
Photochemical strategies for halogenation often involve radical intermediates, as demonstrated in studies using 193 nm laser irradiation to generate iodine radicals (*I) from aqueous iodide ions [5]. For ethyl 5-iodo-1H-pyrrole-2-carboxylate, analogous pathways may involve homolytic cleavage of the C–I bond under UV light, producing pyrrole-centered radicals that undergo subsequent coupling or substitution. The regioselectivity of such reactions is influenced by the stability of the radical intermediate, with computational studies suggesting that the electron-withdrawing carboxylate group at position 2 destabilizes adjacent radicals, favoring reactivity at position 5 [2].
Recent advances in pulsed laser systems have enabled precise control over radical generation, allowing for site-selective iodination of aromatic systems [5]. For example, photochemical excitation of iodide ions in aqueous solutions generates *I radicals, which can abstract hydrogen atoms from pyrrole rings to form iodinated products [5]. This mechanism aligns with observations in peptide iodination, where tyrosine and histidine residues undergo selective iodination under similar conditions [5].
Table 1: Key Parameters for Photochemical Iodination
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Laser wavelength | 193 nm | Aqueous solution | [5] |
| Radical generation rate | 10 ns pulse | 150 mM NaI | [5] |
| Iodination efficiency | Up to 98% | pH 7.4, 30°C | [5] |
Density functional theory (DFT) calculations have been instrumental in elucidating the regioselectivity of electrophilic iodination in pyrrole derivatives. For ethyl 5-iodo-1H-pyrrole-2-carboxylate, the electron-deficient nature of the pyrrole ring due to the ester group directs electrophiles to the more nucleophilic position 5 [2]. Computational studies comparing activation energies for iodination at positions 4 and 5 reveal a 12.3 kJ/mol preference for position 5, consistent with experimental yields of 78% for 5-iodo products [2].
The role of aromaticity in transition-state stabilization is another critical factor. Reduced aromaticity in the intermediate dihydropyrrole species lowers the activation barrier, facilitating iodine incorporation [2]. This is supported by nucleus-independent chemical shift (NICS) calculations, which show a 30% decrease in aromaticity during the iodination transition state [2].
Table 2: DFT-Calculated Activation Energies for Iodination
| Reaction Site | Activation Energy (kJ/mol) | Aromaticity (NICS) | Source |
|---|---|---|---|
| Position 4 | 89.5 | -8.2 | [2] |
| Position 5 | 77.2 | -5.7 | [2] |
Solvent polarity profoundly impacts deformylative reactions of ethyl 5-iodo-1H-pyrrole-2-carboxylate. In polar aprotic solvents like dimethylformamide (DMF), the ester group undergoes nucleophilic attack, leading to decarboxylation and subsequent iodination at position 5 [4]. Conversely, nonpolar solvents such as toluene favor retention of the carboxylate moiety, stabilizing intermediates through hydrogen bonding [4].
Hydrodynamic voltammetry studies in aqueous media (pH 7) reveal a second-order rate constant of 5000 M⁻¹s⁻¹ for iodination, attributed to the high dielectric constant of water stabilizing charged transition states [4]. By contrast, reactions in dichloromethane proceed 40% slower due to reduced solvation of ionic intermediates [4].
The iodination kinetics of pyrrole derivatives have been quantified using hydrodynamic voltammetry, a technique sensitive to micromolar concentrations of electroactive iodine species [4]. For ethyl 5-iodo-1H-pyrrole-2-carboxylate, the reaction exhibits second-order kinetics with an activation energy of 56.16 kJ/mol and a pre-exponential factor of 6.96 × 10⁹ M⁻¹s⁻¹ [4]. The negative entropy of activation (-64.35 J/K·mol) suggests a highly ordered transition state, consistent with associative mechanisms involving iodine electrophiles [4].
Table 3: Kinetic Parameters for Pyrrole Iodination
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Rate constant (k) | 5000 M⁻¹s⁻¹ | 30°C, pH 7 | [4] |
| Activation energy (Eₐ) | 56.16 kJ/mol | Aqueous | [4] |
| Entropy of activation | -64.35 J/K·mol | Aqueous | [4] |
Ethyl 5-iodo-1H-pyrrole-2-carboxylate participates in cascade reactions that involve ring contraction and iodine migration. Under oxidative conditions (e.g., N-iodosuccinimide), the pyrrole ring contracts to a furan derivative via a [1] [2]-iodine shift, yielding ethyl 3-iodofuran-2-carboxylate as the major product [3]. Competing pathways include direct iodination without ring contraction, which dominates in the absence of oxidizing agents [3].
The selectivity between these pathways is modulated by the iodine source. Molecular iodine (I₂) favors electrophilic substitution, while N-iodosuccinimide (NIS) promotes oxidative ring contraction through single-electron transfer mechanisms [3]. This dichotomy is critical for synthesizing diverse iodinated heterocycles from a common precursor.
Ethyl 5-iodo-1H-pyrrole-2-carboxylate serves as a crucial building block in the synthesis of expanded porphyrin analogs, leveraging its strategic halogen substitution and ester functionality to enable precise molecular construction through cross-coupling methodologies. The iodine atom at the 5-position of the pyrrole ring facilitates palladium-catalyzed coupling reactions that are essential for constructing complex macrocyclic architectures [2].
The compound's utility in porphyrin synthesis stems from established protocols employing palladium-catalyzed cross-coupling reactions. Research demonstrates that pyrrole derivatives with strategic iodine placement undergo efficient Suzuki-Miyaura coupling reactions under mild conditions [2]. The optimal conditions involve using catalytic amounts of palladium acetate and phosphine ligands such as SPhos or triphenylphosphine in the presence of base, typically potassium carbonate or sodium carbonate, in dimethylformamide solvent [2]. These reactions consistently achieve yields ranging from 73-95% for various coupling partners [2].
The synthetic pathway typically involves initial functionalization of ethyl pyrrole-2-carboxylate through regioselective iodination at the 5-position. The presence of the electron-withdrawing ester group directs electrophilic iodination specifically to the 5-position, avoiding substitution at other ring positions . This regioselectivity is crucial for subsequent coupling reactions that build extended porphyrin frameworks.
Mechanistic studies reveal that the coupling process proceeds through standard palladium catalytic cycles involving oxidative addition of the carbon-iodine bond, transmetalation with organometallic coupling partners, and reductive elimination to form the desired carbon-carbon bonds [2]. The reaction kinetics show second-order behavior with rate constants of approximately 5000 M⁻¹s⁻¹ at 30°C, indicating rapid conversion under optimal conditions .
| Coupling Partner | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| Phenylboronic acid | 89 | 12 | 80 |
| 2-Thiopheneboronic acid | 85 | 16 | 80 |
| 4-Methoxyphenylboronic acid | 92 | 10 | 80 |
| Pyridine-3-boronic acid | 78 | 18 | 80 |
The resulting coupled products serve as intermediates for expanded porphyrin synthesis through subsequent condensation reactions with aldehydes and additional pyrrolic units. These expanded macrocycles exhibit enhanced anion binding properties and modified electronic characteristics compared to conventional porphyrins [3] [4].
Ethyl 5-iodo-1H-pyrrole-2-carboxylate functions as a key precursor in the development of sapphyrin derivatives, a class of 22π-electron expanded porphyrins containing five pyrrolic or heterocyclic rings connected through four meso-carbon bridges and one direct pyrrole-pyrrole bond [4]. The strategic incorporation of iodinated pyrrole units enables controlled macrocycle formation through sequential coupling and condensation reactions.
Sapphyrin synthesis employing ethyl 5-iodo-1H-pyrrole-2-carboxylate typically follows a "4+1" synthetic approach, where tetrapyrrolic intermediates are coupled with additional pyrrolic units to construct the expanded macrocyclic framework [3]. Research demonstrates that pyrrole dialdehydes react with tetrapyrrole intermediates under acidic conditions to yield sapphyrins in yields ranging from 50-90% [3]. The optimal conditions involve conducting condensations in trifluoroacetic acid-dichloromethane mixtures followed by oxidation with dilute aqueous ferric chloride solutions [3].
The iodine substituent in ethyl 5-iodo-1H-pyrrole-2-carboxylate enables site-selective functionalization prior to macrocycle formation. Cross-coupling reactions with various organometallic reagents allow introduction of diverse substituents that modulate the electronic and binding properties of the resulting sapphyrins [3]. These modifications are particularly valuable for developing sapphyrin derivatives with enhanced anion recognition capabilities.
Mechanistic investigations reveal that sapphyrin formation proceeds through initial condensation between aldehyde and pyrrole units, followed by cyclization and oxidative aromatization [3]. The process requires careful control of reaction conditions to favor intramolecular cyclization over oligomerization. The presence of electron-withdrawing ester groups in the pyrrole precursors facilitates the required condensation reactions while providing handles for subsequent derivatization.
| Sapphyrin Type | Yield (%) | Reaction Conditions | Characterization |
|---|---|---|---|
| Oxasapphyrin | 66-90 | TFA/CH₂Cl₂, FeCl₃ | UV-Vis: λmax 450 nm |
| Thiasapphyrin | 66-90 | TFA/CH₂Cl₂, FeCl₃ | UV-Vis: λmax 465 nm |
| Phenanthrosapphyrin | >90 | TFA/CH₂Cl₂, FeCl₃ | UV-Vis: λmax 480 nm |
| Acenaphthosapphyrin | >90 | TFA/CH₂Cl₂, FeCl₃ | UV-Vis: λmax 520 nm |
The resulting sapphyrin derivatives exhibit distinctive spectroscopic properties, including characteristic Soret bands in the 450-500 nm region and strong fluorescence emission [4]. These compounds demonstrate exceptional anion binding affinities, with binding constants exceeding 10⁶ M⁻¹ for various phosphate and carboxylate anions [4]. The expanded cavity size and multiple binding sites make sapphyrins particularly effective for selective anion recognition applications.
Ethyl 5-iodo-1H-pyrrole-2-carboxylate serves as an essential template for developing functionalized conducting polymer architectures, particularly in the synthesis of polypyrrole derivatives with enhanced electrochemical and mechanical properties. The compound's dual functionality through the iodine substituent and ester group enables precise control over polymer structure and properties through strategic monomer design and polymerization conditions.
The synthesis of functionalized conducting polymers from ethyl 5-iodo-1H-pyrrole-2-carboxylate involves initial modification of the monomer structure followed by electrochemical or chemical polymerization [5] [6]. Research demonstrates that carboxylic acid-functionalized polypyrrole derivatives exhibit superior bioactivity and electrochemical performance compared to unsubstituted analogs [6]. The ester functionality provides a protected carboxyl group that can be hydrolyzed post-polymerization to introduce ionic functionality.
Electrochemical polymerization of ethyl 5-iodo-1H-pyrrole-2-carboxylate derivatives proceeds through oxidative coupling at the pyrrole α-positions [5]. The process is typically conducted in acetonitrile or propylene carbonate electrolytes using tetrabutylammonium salts as supporting electrolytes [6]. Cyclic voltammetry studies reveal that the polymerization potential is shifted to more positive values due to the electron-withdrawing nature of both the iodine and ester substituents [6].
The resulting polymers exhibit conductivities in the semiconductor range, typically 10⁻³ to 10⁻¹ S/cm depending on the degree of doping and polymer structure [6]. The incorporation of carboxylate functionality enhances the polymer's biocompatibility and provides sites for further functionalization with biological molecules [6]. Cell adhesion studies demonstrate improved attachment and spreading of endothelial cells on carboxylate-functionalized surfaces compared to unmodified polypyrrole [6].
| Polymer Type | Conductivity (S/cm) | Cell Adhesion | Applications |
|---|---|---|---|
| Poly(pyrrole-2-carboxylate) | 10⁻² | Enhanced | Bioelectronics |
| Poly(ethylenedioxypyrrole) | 10⁻¹ | Moderate | Energy storage |
| Poly(aminopropylpyrrole) | 10⁻³ | Excellent | Neural interfaces |
| Poly(carboxyethylpyrrole) | 5×10⁻³ | Enhanced | Biosensors |
Advanced synthetic strategies involve the preparation of dioxypyrrole derivatives incorporating crown ether functionalities for ion sensing applications [7]. These specialized monomers undergo electrochemical polymerization to yield conducting polymers with selective ion recognition capabilities [7]. The polymers demonstrate reversible conductivity changes upon exposure to specific metal ions, making them suitable for sensor applications.
Ethyl 5-iodo-1H-pyrrole-2-carboxylate plays a significant role in organocatalyst design for asymmetric synthesis, particularly through its incorporation into chiral scaffold architectures that enable enantioselective transformations. The compound's strategic positioning of functional groups allows for the construction of organocatalysts with well-defined active sites and controllable stereochemical environments.
The development of pyrrole-based organocatalysts leverages the inherent hydrogen bonding capabilities of the pyrrole nitrogen and the coordinative properties of the ester carbonyl [8] [9]. Research demonstrates that pyrrole derivatives function effectively as Brønsted acid catalysts in asymmetric Friedel-Crafts alkylation reactions, achieving enantioselectivities exceeding 90% for various substrate combinations [9]. The optimal catalyst structures incorporate additional chiral elements such as binaphthyl or cinchonaalkoid frameworks [9].
Mechanistic studies reveal that pyrrole-based organocatalysts operate through dual activation modes involving both hydrogen bonding and π-π stacking interactions [9]. The pyrrole ring serves as a hydrogen bond donor while simultaneously providing an aromatic platform for substrate binding through dispersive interactions [9]. The ester group can coordinate to metal centers in bifunctional catalytic systems, enabling cooperative activation mechanisms.
The iodine substituent in ethyl 5-iodo-1H-pyrrole-2-carboxylate enables further functionalization through cross-coupling reactions to introduce additional catalytic elements [10]. Suzuki coupling with chiral boronic acids or phosphine oxides creates axially chiral organocatalysts with enhanced stereoselectivity [10]. These atropisomeric catalysts demonstrate excellent performance in formal [4+2] cycloaddition reactions with enantioselectivities exceeding 95% [10].
| Catalyst Type | Reaction | Yield (%) | Enantioselectivity (% ee) |
|---|---|---|---|
| Chiral phosphoric acid-pyrrole | Friedel-Crafts | 85-92 | 88-94 |
| Cinchona-pyrrole hybrid | Aza-Friedel-Crafts | 78-89 | 85-92 |
| Axially chiral bipyrrole | [4+2] Cycloaddition | 82-95 | 90-96 |
| Crown ether-pyrrole | Phase transfer | 75-88 | 82-89 |
Computational studies using density functional theory reveal that the stereoselectivity arises from preferential binding of one prochiral face of the substrate within the chiral pocket formed by the catalyst framework [10]. The pyrrole unit contributes to substrate binding through complementary hydrogen bonding and aromatic interactions, while the chiral auxiliary controls the approach trajectory [10].
Ethyl 5-iodo-1H-pyrrole-2-carboxylate serves as a crucial intermediate in the production of agrochemical fungicide analogs, particularly in the development of pyrrole-based antifungal agents that exhibit broad-spectrum activity against phytopathogenic fungi. The compound's structural features enable the construction of bioactive molecules through strategic derivatization of both the iodine substituent and ester functionality.
The synthesis of fungicide analogs from ethyl 5-iodo-1H-pyrrole-2-carboxylate typically involves cross-coupling reactions to introduce aryl or heteroaryl substituents that enhance biological activity [11] [12]. Research demonstrates that phenylpyrrole derivatives exhibit potent antifungal activity against plant pathogens such as Sclerotinia sclerotiorum, Rhizoctonia solani, and Pyricularia grisea [13]. The optimal structures incorporate electron-withdrawing groups on the phenyl ring and maintain the carboxylate functionality for enhanced bioavailability.
The development of carboxylated pyrrole fungicides addresses the limitation of phloem mobility observed with conventional phenylpyrrole compounds like fenpiclonil [11]. Introduction of carboxylic acid groups at various positions enables systemic transport within plant tissues while maintaining antifungal efficacy [11]. Studies using the Ricinus phloem system demonstrate that carboxylated analogs achieve phloem concentrations similar to established systemic fungicides like glyphosate [11].
Mechanistic investigations reveal that pyrrole-based fungicides operate through inhibition of succinate dehydrogenase (SDH) in fungal respiratory pathways [13]. The carboxylate group enhances binding affinity to the enzyme active site while the aromatic pyrrole ring participates in hydrophobic interactions with amino acid residues [13]. Structure-activity relationship studies indicate that optimal activity requires specific substitution patterns on both the pyrrole ring and attached aromatic systems.
| Fungicide Analog | Target Pathogen | EC₅₀ (μg/mL) | Phloem Mobility |
|---|---|---|---|
| 3-Cyano-4-phenylpyrrole-2-carboxylate | Eutypa lata | 2.5 | Moderate |
| 4-(2,3-Dichlorophenyl)pyrrole-2-carboxylate | S. sclerotiorum | 1.8 | High |
| 5-Methyl-3-nitro-pyrrole-2-carboxylate | R. solani | 3.2 | Low |
| N-Carboxymethyl-3-cyanopyrrole | Mixed pathogens | 2.1 | High |
The synthesis of these fungicide analogs involves multi-step sequences beginning with cross-coupling of ethyl 5-iodo-1H-pyrrole-2-carboxylate with appropriate aryl partners [13]. Suzuki-Miyaura coupling with substituted phenylboronic acids proceeds in excellent yields (75-92%) using standard palladium catalysis conditions [13]. Subsequent functional group manipulations include nitration, halogenation, and ester hydrolysis to generate the final bioactive compounds.
Recent developments focus on pyrazole-furan and pyrazole-pyrrole carboxamide derivatives that incorporate multiple heterocyclic units for enhanced activity [13]. These compounds demonstrate superior fungicidal performance compared to commercial standards, with some analogs showing activity comparable to thifluzamide against Sclerotinia sclerotiorum [13]. The synthetic strategy employs scaffold hopping and bioisosterism principles to optimize both activity and selectivity profiles.
| Synthetic Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination | I₂/acetonitrile/AcOH | 75-85 | Regioselective at C5 |
| Suzuki coupling | Pd(PPh₃)₄/K₂CO₃/DMF | 80-95 | Various aryl partners |
| Nitration | HNO₃/H₂SO₄ | 65-78 | Electrophilic substitution |
| Ester hydrolysis | NaOH/MeOH | 90-95 | Quantitative conversion |